N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine
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Description
Chemical Reactions Analysis
While specific chemical reactions involving “N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine” are not available in the resources, similar compounds often undergo reactions such as acylation . In these reactions, a functional group is added to a molecule, often resulting in the formation of a new carbon-carbon bond .Scientific Research Applications
Synthesis and Biological Properties in CCK-B Antagonists
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine and its derivatives have been explored for their potential as CCK-B antagonists, substances that can inhibit the CCK-B receptor, a protein involved in digestive processes and potentially in the modulation of anxiety and pain. In a study by Bellier et al. (1997), a series of constrained dipeptoids, including those related to this compound, were synthesized. These compounds showed significant affinity for the CCK-B receptor, making them valuable for understanding the bioactive conformation of CCK-B antagonists and the receptor's role in physiological and pathological conditions. Such compounds also help in the biochemical and pharmacological characterization of CCK-B receptor heterogeneity (Bellier et al., 1997).
Inhibition of Glycine N-methyltransferase Activity
Another aspect of the research on this compound involves its role in inhibiting glycine N-methyltransferase, an enzyme critical for the metabolism of glycine in the liver. This enzyme regulates the levels of glycine in the body, affecting various metabolic pathways, including those involved in detoxification and the biosynthesis of nucleotides. The inhibition of this enzyme by compounds like this compound could have implications for the regulation of methyl group metabolism and the treatment of diseases associated with altered glycine levels (Wagner, Briggs, & Cook, 1985).
properties
IUPAC Name |
2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-2-4-16(5-3-13)19-7-14-6-15(8-19)10-20(9-14,12-19)18(24)21-11-17(22)23/h2-5,14-15H,6-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFMOAYZURBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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